B1193073 LY2780301

LY2780301

カタログ番号 B1193073
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

科学的研究の応用

1. Cancer Treatment Research

LY2780301, a dual p70 S6 kinase and Akt inhibitor, has been explored for its potential in treating advanced or metastatic cancer. Studies have investigated its safety, pharmacokinetics, pharmacodynamics, and antitumor activity, often in combination with other chemotherapy agents like gemcitabine. For instance, a Phase I study focused on determining the recommended phase II dose of LY2780301 as a single agent in patients with advanced cancer. This study also included safety, pharmacokinetic and pharmacodynamic analyses, and co-clinical analyses in Avatar models. Another study explored LY2780301's safety and antitumor activity when combined with gemcitabine in patients with advanced/metastatic solid tumors, especially those harboring molecular alterations of the PI3K/AKT/mTOR pathway (Azaro et al., 2015); (Angevin et al., 2017).

2. Pharmacokinetic Studies

Research on LY2780301 has also delved into its pharmacokinetics, particularly in the context of drug-drug interactions. For example, a study investigated the potential pharmacokinetic drug-drug interaction related to the combination of LY2780301 and Paclitaxel in women with HER2- locally advanced or metastatic breast cancer. This research is crucial for understanding how LY2780301 interacts with other drugs and its implications for treatment regimens (Rezai et al., 2016).

3. Further Clinical Research

Additional studies have reported on the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of LY2780301 in patients with refractory solid tumors. These studies are integral in establishing the foundational knowledge required for further development and potential clinical use of LY2780301 (Calvo et al., 2012).

特性

製品名

LY2780301

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY2780301;  LY-2780301;  LY 2780301

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。